molecular formula C13H9BrClNO3 B14356249 1-[(2-Bromophenyl)methoxy]-4-chloro-2-nitrobenzene

1-[(2-Bromophenyl)methoxy]-4-chloro-2-nitrobenzene

Cat. No.: B14356249
M. Wt: 342.57 g/mol
InChI Key: XZYVVVOXEQSDIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Bromophenyl)methoxy]-4-chloro-2-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with bromine, chlorine, methoxy, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromophenyl)methoxy]-4-chloro-2-nitrobenzene typically involves multiple steps, starting with the preparation of intermediates. One common method involves the reaction of 2-bromophenol with 4-chloro-2-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Bromophenyl)methoxy]-4-chloro-2-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Reduction: Formation of 1-[(2-Bromophenyl)methoxy]-4-chloro-2-aminobenzene.

    Oxidation: Formation of 1-[(2-Bromophenyl)methoxy]-4-chloro-2-carboxybenzene.

Scientific Research Applications

1-[(2-Bromophenyl)methoxy]-4-chloro-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2-Bromophenyl)methoxy]-4-chloro-2-nitrobenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.

Comparison with Similar Compounds

    1-[(2-Bromophenyl)methoxy]-4-chloro-2-aminobenzene: Similar structure but with an amino group instead of a nitro group.

    1-[(2-Bromophenyl)methoxy]-4-chloro-2-carboxybenzene: Similar structure but with a carboxylic acid group instead of a nitro group.

    1-[(2-Bromophenyl)methoxy]-4-chloro-2-hydroxybenzene: Similar structure but with a hydroxyl group instead of a nitro group.

Uniqueness: 1-[(2-Bromophenyl)methoxy]-4-chloro-2-nitrobenzene is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of bromine, chlorine, methoxy, and nitro groups in a single molecule provides a versatile platform for further chemical modifications and applications.

Properties

Molecular Formula

C13H9BrClNO3

Molecular Weight

342.57 g/mol

IUPAC Name

1-[(2-bromophenyl)methoxy]-4-chloro-2-nitrobenzene

InChI

InChI=1S/C13H9BrClNO3/c14-11-4-2-1-3-9(11)8-19-13-6-5-10(15)7-12(13)16(17)18/h1-7H,8H2

InChI Key

XZYVVVOXEQSDIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)[N+](=O)[O-])Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.